trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767667
InChI: InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
SMILES: CCOC(=O)C1CNCC1C(=O)OCC.Cl
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71 g/mol

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride

CAS No.:

Cat. No.: VC13767667

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride -

Specification

Molecular Formula C10H18ClNO4
Molecular Weight 251.71 g/mol
IUPAC Name diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Standard InChI Key FABUQPWYHQVSHK-SCLLHFNJSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OCC.Cl
SMILES CCOC(=O)C1CNCC1C(=O)OCC.Cl
Canonical SMILES CCOC(=O)C1CNCC1C(=O)OCC.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom. The trans configuration of the 3,4-dicarboxylic acid diethyl ester groups ensures spatial separation of the ester functionalities, influencing its stereochemical behavior in reactions. The hydrochloride salt stabilizes the compound, improving its crystallinity and handling properties .

Synthetic Methodologies

Stereoselective Cuprate Addition

A key synthetic route involves stereoselective 1,4-addition of organocuprates to α,β-unsaturated enones. For example, vinyl bromide or styrenyl bromides undergo cuprate addition to enone precursors, yielding intermediates with defined stereochemistry. In one protocol, this step achieved 65% yield with exclusive trans-diastereoselectivity . Subsequent steps include:

  • Hydroboration-oxidation to introduce hydroxyl groups.

  • Oxidation of diols to dicarboxylic acids using ruthenium(VIII) oxide.

  • Esterification with ethanol under acidic conditions.

  • Salt formation via hydrochloric acid treatment .

Allylic Alkylation Strategies

Alternative methods employ allylic–allylic alkylation with nitroisoxazole derivatives. For instance, reacting proline-derived enones with malonate nucleophiles in the presence of NaH/THF at 50°C yields Michael adducts (35–99% yield). Global deprotection and decarboxylation under refluxing HCl afford the target compound .

Table 1: Comparative Synthesis Routes

MethodKey StepYieldStereoselectivitySource
Cuprate Addition1,4-Addition to enone65%>95% trans
Allylic AlkylationMichael addition with malonate89%96:4 er

Reactivity and Functionalization

Ester Hydrolysis and Decarboxylation

The diethyl ester groups undergo alkaline hydrolysis to form dicarboxylic acids, which decarboxylate under thermal or acidic conditions. This reactivity enables the compound to serve as a precursor for carboxyl-containing pyrrolidines, useful in peptide mimetics .

Nucleophilic Substitution

The pyrrolidine nitrogen, activated by the electron-withdrawing ester groups, participates in alkylation and acylation reactions. For example, Boc protection using di-tert-butyl dicarbonate introduces orthogonal protecting groups for sequential functionalization .

Applications in Pharmaceutical Research

Ligand Design for Ionotropic Glutamate Receptors (iGluRs)

Structural analogs of this compound act as pharmacological tools for studying iGluRs, which mediate synaptic transmission in the CNS. The trans configuration mimics natural glutamate’s conformation, enabling selective receptor modulation .

Building Block for Peptide Mimetics

The esterified pyrrolidine core serves as a rigid scaffold in peptidomimetics, enhancing metabolic stability compared to linear peptides. For example, Boc-protected derivatives facilitate solid-phase peptide synthesis .

Comparative Analysis of Pyrrolidine Derivatives

Table 2: Structurally Related Compounds

Compound NameMolecular FormulaKey FeaturesApplicationSource
(3S,4S)-Pyrrolidine-3,4-diol hydrochlorideC₄H₁₀ClNO₂Dihydroxypyrrolidine; CNS researchGlycosidase inhibition
cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl esterC₁₅H₂₅NO₆Boc-protected; peptide synthesisOrthogonal protection
(3R,4R)-Methyl 3-(4-chlorophenyl)-4-nitroisoxazoleC₁₆H₁₅ClN₂O₅Nitroisoxazole; enantioselective synthesisCatalysis studies

Recent Advances and Research Findings

Enantiomer Separation Techniques

Chiral HPLC has been employed to resolve racemic mixtures of pyrrolidine derivatives, achieving >99% enantiomeric excess (ee). For instance, tetrazole-functionalized analogs were separated using Chiralpak IA columns, enabling biological evaluation of individual enantiomers .

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s binding affinity to iGluR subtypes. Molecular docking studies suggest favorable interactions with the glutamate-binding pocket, supported by experimental EC₅₀ values in the micromolar range .

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